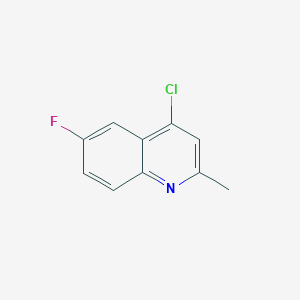

4-Chloro-6-fluoro-2-methylquinoline

描述

Significance of the Quinoline (B57606) Pharmacophore in Drug Discovery and Development

The quinoline scaffold, a fused bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. arabjchem.orgnih.gov Its unique structural features and ability to interact with a wide array of biological targets have established it as a privileged pharmacophore in drug discovery. rsc.orgorientjchem.org Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antihypertensive properties. orientjchem.orgnih.govijpsjournal.comnih.gov

The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the synthesis of diverse compound libraries for screening and development. researchgate.net This has led to the successful commercialization of numerous quinoline-based drugs. Notable examples include chloroquine (B1663885) and mefloquine (B1676156) for malaria, ciprofloxacin (B1669076) as a broad-spectrum antibiotic, and topotecan (B1662842) for cancer therapy. researchgate.netbritannica.com The ongoing research into quinoline derivatives continues to yield new therapeutic agents, with studies exploring their potential in treating neurodegenerative diseases like Alzheimer's, parasitic infections, and various cancers. nih.govresearchgate.net The ability of the quinoline ring system to serve as a foundational structure for designing novel bioactive molecules underscores its enduring importance in the development of new medicines. arabjchem.orgnih.gov

Overview of Halogenation Effects on Quinoline Derivatives for Biological Activity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and frequently employed strategy in medicinal chemistry to modulate the biological activity of a lead compound. When applied to the quinoline scaffold, the introduction of halogens such as fluorine, chlorine, bromine, or iodine can profoundly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

The effects of halogenation on quinoline derivatives are diverse and often position-dependent:

Enhanced Potency: The incorporation of halogens can lead to a significant increase in biological activity. For instance, the careful addition of a fluorine atom to the benzene ring of certain quinoline derivatives has been shown to tremendously enhance their anticonvulsant properties. rsc.org Similarly, halogen substitution at the C8 position of the antimalarial drug quinine (B1679958) is known to increase its efficacy. rsc.org

Altered Selectivity: Halogenation can alter the selectivity of a compound for its biological target. The electronic and steric effects of the halogen atom can change the way the molecule fits into a binding pocket, potentially leading to a more targeted therapeutic effect.

Improved Pharmacokinetics: The introduction of halogens, particularly fluorine, can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug. This can lead to a longer duration of action and improved therapeutic outcomes.

The strategic placement of halogens on the quinoline ring is a key consideration in the design of new therapeutic agents, with the goal of optimizing their pharmacological profile. rsc.org

Contextualizing 4-Chloro-6-fluoro-2-methylquinoline within the Quinoline Chemical Class

This compound, with the chemical formula C₁₀H₇ClFN, is a specific derivative within the broad class of halogenated quinolines. nih.govuni.lu Its structure features a methyl group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 6-position of the quinoline core. This particular substitution pattern places it in a category of quinolines that are of interest to medicinal chemists for several reasons:

Synthetic Intermediate: The chlorine atom at the 4-position is a reactive site, making this compound a valuable intermediate for the synthesis of more complex molecules. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to create novel quinoline derivatives for biological screening.

Combined Halogen Effects: The presence of both chlorine and fluorine atoms is significant. The fluorine at the 6-position can enhance metabolic stability and modulate the electronic properties of the benzene portion of the ring system. The chlorine at the 4-position, as mentioned, provides a handle for further chemical modification. This dual halogenation pattern offers a strategic combination of properties for drug design.

Potential Biological Activity: While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological relevance. For example, 4-aminoquinoline (B48711) derivatives are a well-known class of antimalarial drugs. The 2-methylquinoline (B7769805) (quinaldine) core is also a feature in various bioactive compounds.

Therefore, this compound is best understood as a specialized building block within the larger family of quinolines, designed with specific reactive and modulatory features that make it a useful tool for the exploration and development of new, potentially bioactive chemical entities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMVVJJBQBYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171769 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-01-6 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018529016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4H7RKB7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 6 Fluoro 2 Methylquinoline

Established Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline structure can be achieved through several classic and modified synthetic reactions. These routes provide the foundational framework upon which specific substituents are subsequently introduced or are incorporated from the start.

Cyclocondensation-Chlorination Strategies

A general and powerful approach to halogenated quinolines involves a two-stage process: first, the formation of a quinolinone (or hydroxyquinoline) intermediate via cyclocondensation, followed by a chlorination step. Cyclocondensation reactions bring together precursors that form the benzene (B151609) and pyridine (B92270) rings of the quinoline system. dntb.gov.ua For instance, intramolecular cyclization of N-(2-acylaryl)amides, known as the Camps cyclization, can yield quinolin-4-ones. mdpi.com Another method involves the reaction of anilines with β-ketoesters or related dicarbonyl compounds, which first form an enamine or anilide intermediate that subsequently cyclizes at high temperatures or in the presence of an acid catalyst to form the quinolinone ring. mdpi.comnih.gov

Once the quinolin-4-one is formed, the hydroxyl group at the 4-position can be converted to a chloro group. This is typically achieved through treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netgoogle.com This strategy is widely applicable and allows for the introduction of a chlorine atom at a specific position, which can then serve as a handle for further nucleophilic substitution reactions. mdpi.com

Condensation and Chlorination from Anilines and Acetoacetate (B1235776) Precursors

A prominent and well-documented method for synthesizing 2-methyl-4-quinolinols involves the condensation of an aniline (B41778) with an acetoacetate derivative, such as ethyl acetoacetate. nih.gov This reaction is often thermally driven or acid-catalyzed. The initial step is the formation of an enamine intermediate from the aniline and the keto group of the acetoacetate. This is followed by a thermal intramolecular cyclization (Conrad-Limpach synthesis) to produce the corresponding quinolin-4-one.

For the synthesis of the specific precursor to 4-chloro-6-fluoro-2-methylquinoline, 4-fluoroaniline (B128567) is condensed with ethyl acetoacetate. nih.gov The resulting intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate, is then cyclized at high temperature to yield 6-fluoro-2-methylquinolin-4(1H)-one. nih.gov This quinolinone is then subjected to chlorination, typically using phosphoryl chloride, to yield the final product. nih.govresearchgate.net

Doebner–Von Miller Reaction Approaches for Fluorinated Quinolines

The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This acid-catalyzed reaction is versatile and allows for the synthesis of a wide variety of substituted quinolines from relatively simple starting materials. wikipedia.orgclockss.org The reaction is believed to proceed via a 1,4-addition of the aniline to the α,β-unsaturated system, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.org

For the synthesis of fluorinated quinolines, a fluorinated aniline, such as 4-fluoroaniline, can be used as the starting material. researchgate.net The choice of the α,β-unsaturated carbonyl compound determines the substitution pattern on the pyridine ring of the resulting quinoline. While traditionally known for sometimes producing complex mixtures and low yields due to polymerization of the unsaturated aldehyde, modern modifications have improved its efficiency. clockss.org The use of various Lewis and Brønsted acid catalysts, including tin tetrachloride, p-toluenesulfonic acid, and even modified clays, has been explored to optimize reaction conditions and yields. wikipedia.orgclockss.org

Targeted Synthesis of this compound

The direct synthesis of this compound is most efficiently achieved through a two-step process that first builds the corresponding quinolinone intermediate, followed by a targeted chlorination reaction.

Preparation of Key Intermediates, e.g., 6-Fluoro-2-methylquinolin-4(1H)-one

The primary intermediate for the synthesis of this compound is 6-fluoro-2-methylquinolin-4(1H)-one, also known as 6-fluoro-4-hydroxy-2-methylquinoline. nih.govchemicalbook.com The standard and effective route to this intermediate begins with the condensation of 4-fluoroaniline with ethyl acetoacetate. nih.govchemicalbook.com This initial reaction forms an enamine intermediate.

This intermediate is then cyclized to form the quinolinone ring. This is typically accomplished by heating the intermediate in a high-boiling point solvent, such as diphenyl ether, at temperatures around 250 °C. nih.gov This high-temperature thermal cyclization is a key step in forming the heterocyclic core. The resulting 6-fluoro-2-methylquinolin-4(1H)-one is a stable, crystalline solid. nih.govchemicalbook.com

Table 1: Synthesis of the Intermediate 6-Fluoro-2-methylquinolin-4(1H)-one

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline, Ethyl acetoacetate | 1. Ammonium ceric nitrate, 40°C | Ethyl 3-((4-fluorophenyl)amino)but-2-enoate | 68-72% | nih.gov |

| Ethyl 3-((4-fluorophenyl)amino)but-2-enoate | 2. Diphenyl ether, 250°C, 20 min | 6-Fluoro-2-methylquinolin-4(1H)-one | - | nih.gov |

Chlorination Procedures Utilizing Phosphoryl Chloride

The conversion of the hydroxyl group at the 4-position of 6-fluoro-2-methylquinolin-4(1H)-one to a chloro group is a critical step to produce the final product. Phosphoryl chloride (POCl₃) is the most commonly used and effective reagent for this transformation. nih.govresearchgate.netprepchem.com The reaction involves heating the quinolinone in an excess of phosphoryl chloride. nih.gov

The mechanism involves the phosphorylation of the hydroxyl group of the quinolinone, which converts it into a good leaving group. nih.gov Subsequent nucleophilic attack by a chloride ion, provided by the phosphoryl chloride itself, displaces the phosphate (B84403) group and results in the formation of the 4-chloroquinoline (B167314) derivative. researchgate.netnih.gov After the reaction is complete, the excess phosphoryl chloride is typically removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the product. nih.gov This procedure is highly efficient, often providing near-quantitative yields of the desired this compound. nih.gov

Table 2: Chlorination of 6-Fluoro-2-methylquinolin-4(1H)-one

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Fluoro-2-methylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃), 80°C, 1.5 h | This compound | 97-98% | nih.gov |

Advanced Synthetic Techniques

The quest for more efficient, rapid, and environmentally benign chemical processes has led to the exploration of advanced synthetic techniques in the preparation of quinoline derivatives. These methods often offer significant advantages over traditional synthetic routes, including reduced reaction times, increased yields, and greater purity of the final products.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various quinoline and quinolone derivatives. asianpubs.orgresearchgate.netresearchgate.net

The synthesis of this compound via microwave-assisted protocols can be envisioned in a two-step process, mirroring its conventional synthesis but with the significant advantages of speed and efficiency offered by microwave irradiation. This involves the microwave-assisted synthesis of the key precursor, 6-fluoro-2-methyl-4-quinolinol, followed by a microwave-assisted chlorination step.

Step 1: Microwave-Assisted Synthesis of 6-Fluoro-2-methyl-4-quinolinol

The formation of the quinolone ring system is a critical step in the synthesis of the target compound. Classical methods for this transformation, such as the Conrad-Limpach and Combes syntheses, often require high temperatures and long reaction times. wikipedia.orgwikipedia.org Microwave irradiation has been shown to significantly accelerate these cyclization reactions. asianpubs.orgnih.gov

A plausible microwave-assisted approach for the synthesis of 6-fluoro-2-methyl-4-quinolinol involves the reaction of 4-fluoroaniline with ethyl acetoacetate. This reaction can be catalyzed by an acid and performed under solvent-free conditions or in a high-boiling point solvent.

Illustrative Microwave-Assisted Combes Synthesis:

A mixture of an aniline and a β-dicarbonyl compound is subjected to microwave irradiation, typically in the presence of an acid catalyst. The use of a solid-supported acid catalyst, such as an acidic resin, can simplify product purification. asianpubs.org The reaction proceeds through an enamine intermediate, which then undergoes a thermally or acid-catalyzed cyclization and dehydration to form the quinolone ring.

The advantages of using microwave assistance for this type of reaction are highlighted in the following table, which presents a comparison of conventional and microwave-assisted methods for the synthesis of 2-methyl-4-quinolinone derivatives based on literature data for analogous compounds. asianpubs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Combes Synthesis of 2-Methyl-4-quinolinones

| Entry | Aniline Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Aniline | Conventional | 3 h | 75 | asianpubs.org |

| 2 | Aniline | Microwave (400W) | 1.5 min | 92 | asianpubs.org |

| 3 | 4-Methylaniline | Conventional | 3 h | 78 | asianpubs.org |

| 4 | 4-Methylaniline | Microwave (400W) | 1.5 min | 94 | asianpubs.org |

| 5 | 4-Methoxyaniline | Conventional | 3 h | 82 | asianpubs.org |

| 6 | 4-Methoxyaniline | Microwave (400W) | 1.5 min | 95 | asianpubs.org |

The data clearly demonstrates that microwave irradiation can reduce the reaction time from hours to minutes while simultaneously increasing the product yield.

Step 2: Microwave-Assisted Chlorination of 6-Fluoro-2-methyl-4-quinolinol

The conversion of the 4-hydroxy group of the quinolinol precursor to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). Conventional methods often involve heating the substrate in an excess of POCl₃, which acts as both the reagent and the solvent. These conditions can be harsh and lead to the formation of byproducts.

Microwave-assisted chlorination offers a more controlled and efficient alternative. The reaction can be carried out using a stoichiometric amount of the chlorinating agent, often in a high-boiling inert solvent or under solvent-free conditions. mdpi.com The rapid heating provided by microwaves can significantly shorten the reaction time required for this transformation.

Illustrative Microwave-Assisted Chlorination Protocol:

6-Fluoro-2-methyl-4-quinolinol would be mixed with phosphorus oxychloride, potentially with a base such as pyridine, in a sealed microwave reactor. The mixture would then be irradiated at a controlled temperature for a short period to effect the chlorination.

The efficiency of microwave-assisted protocols in related heterocyclic systems suggests that this approach would be highly effective for the synthesis of this compound. The following table provides representative data from the literature on microwave-assisted synthesis of related chloroquinolines and other heterocyclic chlorides, illustrating the typical reaction conditions and outcomes.

Table 2: Research Findings on Microwave-Assisted Synthesis of Chloro-Heterocycles

| Substrate | Reagent | Microwave Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Quinolone-3-carbonitriles | POCl₃ | Not specified | Not specified | Good yields | researchgate.net |

| 2-Aminobenzophenones (with urea) | Glacial Acetic Acid | 140 °C, 200 W | 30-45 min | 31-92 | nih.gov |

| 4-Morpholinoacetophenone and benzaldehydes | 5% ethanolic NaOH | 80 °C, 50 W | 1-2 min | High | mdpi.com |

Chemical Transformations and Derivatization Strategies of 4 Chloro 6 Fluoro 2 Methylquinoline

Oxidation Reactions

Synthesis of Quinoline (B57606) N-Oxides, e.g., 4-Chloro-6-fluoro-2-methylquinoline 1-oxide

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N-oxidation of this compound would yield this compound 1-oxide.

The general mechanism involves the electrophilic attack of the peroxy acid on the lone pair of electrons of the quinoline nitrogen. This reaction is analogous to the well-established N-oxidation of 4-chloroquinoline (B167314), which can be accomplished by treating the starting material with m-CPBA in a suitable solvent like dichloromethane (B109758) at or below room temperature nih.gov. The resulting N-oxide introduces a new site of reactivity in the molecule, as the N-oxide group can influence the electronic properties of the quinoline ring and participate in further reactions.

Reaction Scheme for N-Oxidation:

| Reactant | Reagent | Product |

| This compound | m-CPBA or H₂O₂ | This compound 1-oxide |

Substitution and Functionalization Reactions

Chlorination of Methyl Group (e.g., to 4-chloro-2-(chloromethyl)-6-fluoroquinoline)

The methyl group at the 2-position of this compound can undergo chlorination to yield 4-chloro-2-(chloromethyl)-6-fluoroquinoline. This transformation is typically achieved through a free-radical substitution mechanism. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light, are commonly employed for the chlorination of benzylic methyl groups youtube.comyoutube.comyoutube.com.

The reaction proceeds via the formation of a chlorine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a chlorine source to form the chlorinated product. Control of the reaction conditions is crucial to prevent over-chlorination.

Nucleophilic Substitution Reactions with Amines for Secondary and Tertiary Amine Derivatives

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) mdpi.comquimicaorganica.orgacs.org. This reactivity allows for the convenient synthesis of a wide range of secondary and tertiary amine derivatives by reacting this compound with primary or secondary amines researchgate.netresearchgate.netmdpi.com.

The reaction typically proceeds by the addition of the amine nucleophile to the electron-deficient C4 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. For instance, the reaction of similar 2-chloro-6-methylquinoline (B1583817) systems with various aromatic primary and secondary amines has been shown to proceed in the presence of a catalytic amount of triethylamine (B128534) (TEA) and potassium carbonate researchgate.net.

Table of Nucleophilic Substitution with Amines:

| Amine Type | Example Nucleophile | Product Type |

| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-6-fluoro-2-methylquinoline |

| Secondary Amine | Diethylamine | N,N-Diethyl-6-fluoro-2-methylquinolin-4-amine |

| Primary Amine | Aniline (B41778) | N-Phenyl-6-fluoro-2-methylquinolin-4-amine |

Palladium-Catalyzed Coupling Reactions for Methylation and Other Substitutions (e.g., Suzuki-Miyaura Coupling)

The 4-chloro position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling researchgate.netnih.gov. This powerful carbon-carbon bond-forming reaction allows for the introduction of a variety of substituents, including methyl groups.

For the methylation of this compound, a palladium catalyst, typically a Pd(0) species, is used in conjunction with a suitable ligand and a base. The reaction involves the coupling of the chloroquinoline with a methylboronic acid or one of its derivatives (e.g., potassium methyltrifluoroborate) researchgate.netmdpi.commdpi.com. The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the methylated product and regenerate the catalyst.

Substitution of Halogen Atoms on the Quinoline Ring

The two halogen atoms on the this compound ring exhibit different reactivities towards nucleophilic substitution. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the fluorine atom at the C6 position quimicaorganica.orgacs.org. This difference in reactivity is attributed to the electronic effects of the quinoline nitrogen, which activates the C2 and C4 positions for nucleophilic substitution.

Therefore, nucleophilic substitution reactions with various nucleophiles, such as alkoxides, thiolates, and amines, will preferentially occur at the C4 position, displacing the chloride ion. The substitution of the fluorine atom at the C6 position is more challenging and generally requires more forcing reaction conditions, such as higher temperatures and stronger nucleophiles nih.govmdpi.comacs.orgmdpi.com. This differential reactivity allows for selective functionalization of the quinoline scaffold.

Reduction Reactions

Formation of Tetrahydroquinoline Derivatives

The reduction of the quinoline core to its corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative is a significant transformation, converting the flat, aromatic system into a three-dimensional saturated heterocyclic structure. This alteration can profoundly impact the molecule's biological activity and physicochemical properties. While the direct catalytic hydrogenation of this compound is a plausible synthetic route, it is noted that such reductions can sometimes be challenging, potentially leading to byproducts, especially when other sensitive functional groups are present. mdpi.com

The synthesis of related compounds, such as (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has been documented, typically starting from precursors like 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline. chemicalbook.comnih.gov These syntheses highlight the importance of the tetrahydroquinoline scaffold. The regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has also been achieved through methods involving the cyclization of catecholamines followed by deoxyfluorination. ui.ac.id Although a specific protocol for the reduction of this compound to 4-chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was not detailed in the reviewed literature, the established methods for similar quinoline derivatives suggest that this transformation is a key strategy for structural diversification.

Carbon-Hydrogen (C-H) Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient approach in modern synthetic chemistry, allowing for the introduction of new functionalities without the need for pre-installed reactive groups. nih.gov

Iridium-Catalyzed C-H Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a highly effective method for the functionalization of heteroaromatic compounds, including fluoroquinolines. mdpi.comnih.govnih.gov This reaction introduces a versatile boronic ester group onto the quinoline scaffold, which can then be used in a variety of subsequent coupling reactions. nih.gov

Specifically, this compound has been successfully subjected to iridium-catalyzed C-H borylation. nih.gov The use of an iridium catalyst, such as [Ir(OMe)COD]₂, in conjunction with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), facilitates the selective installation of a boronic ester at a specific position on the quinoline ring. nih.gov This method is valued for its ability to create versatile organoboronate intermediates from otherwise unreactive C-H bonds. chemicalbook.comnih.gov

Table 1: Iridium-Catalyzed C-H Borylation of this compound

| Reactant | Catalyst System | Product | Significance | Reference |

|---|

Subsequent Transformations of Boronic Esters

The boronic ester derivatives of this compound are valuable synthetic intermediates. These esters can undergo a wide array of subsequent transformations, making them a cornerstone for medicinal chemistry applications. mdpi.comnih.govnih.gov The versatility of boronic esters allows for their conversion into various functional groups, including but not limited to, aryl, heteroaryl, vinyl, and hydroxyl groups, through well-established cross-coupling reactions like the Suzuki-Miyaura coupling.

Research on other boronic esters has demonstrated their utility in photoredox-catalyzed reactions, where they can undergo transformations to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov For instance, the quinoline boronic ester can be transformed to unmask a fluoroquinolone core, a structure central to many antibiotics. mdpi.comnih.govnih.gov This highlights the strategic importance of C-H borylation as a gateway to a diverse range of functionalized quinoline derivatives.

Diversification through Linkage Modifications

Introduction of Arylvinyl and Alkylamino Functional Groups

The functionalization of the this compound scaffold can be achieved by targeting specific positions for substitution. Research has shown the successful introduction of arylvinyl groups at the 2-position and alkylamino groups at the 4-position. ui.ac.id

In one synthetic approach, this compound was used as a starting material to generate 2-arylvinylquinoline derivatives. ui.ac.id This was achieved through a Knoevenagel-type reaction. The resulting compounds were found to be exclusively the trans (E) isomers, as confirmed by NMR spectroscopy. ui.ac.id

Furthermore, the chlorine atom at the C-4 position is susceptible to nucleophilic substitution, enabling the introduction of various alkylamino side chains. ui.ac.id This is a common strategy for modifying quinoline-based compounds. The general procedure involves the reaction of the 4-chloroquinoline with an excess of the desired aliphatic amine, typically at reflux, to yield the corresponding 4-alkylamino-6-fluoro-2-methylquinoline derivatives. ui.ac.id This approach allows for the systematic variation of the substituent at the 4-position, which is a key strategy in the development of new bioactive molecules. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |

| 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-one |

| 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline |

| 4,4′-di-tert-butyl-2,2′-dipyridyl |

| 2-arylvinylquinoline |

Synthesis via Methylsulfone or Dimethylsulfone Linkages

The introduction of methylsulfone or dimethylsulfone moieties onto the this compound core can be achieved through nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is a suitable leaving group for such transformations. The general reactivity of 4-chloroquinolines towards nucleophiles is well-documented, with the C4 position being particularly susceptible to attack. researchgate.netmdpi.commdpi.com The presence of the fluorine atom at the C6 position is expected to further activate the quinoline ring towards nucleophilic substitution.

The synthesis of methylsulfonyl- and dimethylsulfonyl-quinoline derivatives would likely proceed by reacting this compound with the sodium salt of methanesulfinic acid (for the methylsulfone) or dimethylsulfinic acid. The reaction would be typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature to facilitate the substitution.

A plausible reaction scheme is presented below:

Scheme 1: Proposed Synthesis of 4-(Methylsulfonyl)-6-fluoro-2-methylquinoline

Table 1: Proposed Reaction Conditions for the Synthesis of Sulfone Derivatives

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| This compound | Sodium methanesulfinate | DMF | 80-120 | 4-(Methylsulfonyl)-6-fluoro-2-methylquinoline |

| This compound | Sodium dimethylsulfinate | DMSO | 80-120 | 4-(Dimethylsulfonyl)-6-fluoro-2-methylquinoline |

This table presents proposed conditions based on general principles of nucleophilic aromatic substitution and may require optimization.

Decarboxylation Strategies for Quinoline Carboxylic Acid Derivatives

The decarboxylation of quinoline carboxylic acid derivatives, particularly those with the carboxylic acid group at the C4 position, is a significant transformation for accessing various substituted quinolines. The precursor for such a reaction, in the context of this article, would be 6-fluoro-2-methylquinoline-4-carboxylic acid.

Several strategies can be employed for the decarboxylation of aromatic carboxylic acids, with metal-catalyzed methods, especially those using copper, being particularly prevalent. future4200.comacs.org The use of quinoline itself as a solvent or ligand in these reactions has been shown to be beneficial. future4200.comdatapdf.com

A prominent method is the copper-catalyzed protodecarboxylation, which involves heating the carboxylic acid in the presence of a copper catalyst. The reaction conditions can be harsh, often requiring high temperatures. However, the use of specific ligands can modulate the reactivity and allow for milder conditions.

Another approach is the copper-catalyzed decarboxylative coupling, where the carboxylic acid is converted into an organocopper intermediate, which can then be coupled with other reagents. In the absence of a coupling partner, a protodecarboxylation can occur.

For instance, the decarboxylation of a quinoline-substituted propionic acid has been achieved using a copper-catalyzed method, highlighting the utility of this approach for quinoline derivatives. chemrxiv.org Furthermore, extensive research has been conducted on the biological activities of substituted 4-quinolinecarboxylic acids, such as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, indicating the importance of this class of compounds and their synthetic accessibility. nih.gov

Table 2: Potential Decarboxylation Strategies for 6-Fluoro-2-methylquinoline-4-carboxylic Acid

| Strategy | Catalyst/Reagent | Solvent | Key Features |

| Thermal Decarboxylation | None | High-boiling solvent (e.g., quinoline) | Often requires very high temperatures; potential for side reactions. |

| Copper-Catalyzed Protodecarboxylation | Copper(I) or Copper(II) salts | NMP, Quinoline | A classic method for aromatic acid decarboxylation; can be facilitated by ligands. future4200.com |

| Silver-Catalyzed Decarboxylation | Silver carbonate or other Ag(I) salts | Organic solvent | Can sometimes proceed under milder conditions than copper-catalyzed reactions. |

This table outlines potential strategies, and the optimal conditions would need to be determined experimentally.

Biological Activities and Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoro 2 Methylquinoline Derivatives

Antimicrobial Activity

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to be a cornerstone for the development of a wide array of therapeutic agents. nih.gov Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and antifungal actions. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.gov

Spectrum of Activity: Antimalarial, Antibacterial, Antifungal

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. nih.gov Amodiaquine analogues featuring a 4'-fluoro or 4'-chloro substitution have been synthesized and evaluated for their antimalarial potential. nih.gov One such analogue, 4'-fluoro-N-tert-butylamodiaquine, has shown potent activity against both chloroquine-sensitive and resistant strains of parasites. nih.gov

Antibacterial Activity: The introduction of a fluorine atom at the C-6 position of the quinoline ring is a hallmark of fluoroquinolone antibiotics, a class of synthetic antibacterial agents with broad-spectrum activity. nih.gov This substitution significantly enhances their antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, certain quinoline-2-one derivatives have exhibited significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains. nih.gov

Antifungal Activity: Research has also explored the antifungal properties of quinoline derivatives. researchgate.net Studies on 7-chloroquinolin-4-yl arylhydrazone derivatives have demonstrated their in vitro antifungal activity against various Candida species and other fungi. researchgate.net Specifically, a derivative with a 2-fluoro substitution on the aryl ring showed notable activity. researchgate.net

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of antibacterial action for quinolone derivatives, particularly fluoroquinolones, is the inhibition of essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. youtube.com

Quinolones bind to the complex formed between the enzyme and DNA, stabilizing it. youtube.com This stabilization traps the enzyme on the DNA, leading to a cessation of DNA replication and the generation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. nih.govyoutube.com DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria. youtube.com The binding of quinolones to DNA gyrase is mediated by a water-metal ion bridge, involving a magnesium ion that coordinates with the keto-acid region of the quinolone and forms hydrogen bonds with amino acid residues in the enzyme. mdpi.com

Efficacy Against Multidrug-Resistant Strains

The emergence of antibiotic resistance is a major global health concern, driving the search for new compounds effective against resistant pathogens. nih.gov Quinoline derivatives have shown promise in this area. For instance, certain quinoline-2-one derivatives have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

In one study, a quinoline-2-one derivative with a chlorine substituent (compound 6c) was particularly effective, with minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and VRE. nih.gov The development of hybrid molecules, combining the fluoroquinolone scaffold with other active moieties, is another strategy being explored to combat resistance. nih.gov These hybrids have shown superior antibacterial activity and less susceptibility to bacterial resistance mechanisms. nih.gov

Influence of Chloro and Fluoro Substituents on Bacterial Enzyme Interactions

The nature and position of substituents on the quinoline ring play a critical role in determining the antimicrobial potency and spectrum of activity. The presence of a fluorine atom at the C-6 position is particularly significant. It has been shown to increase the penetration of the drug into the bacterial cell and enhance its activity against Gram-negative bacteria. nih.gov The fluorine atom can increase the lipophilicity of the compound and optimize its pharmacokinetic properties. nih.gov

Antiproliferative and Anticancer Activity

In addition to their antimicrobial properties, quinoline derivatives have been investigated for their potential as anticancer agents. The core structure of 4-chloro-6-fluoro-2-methylquinoline has served as a starting point for the synthesis of novel compounds with antiproliferative activity. nih.gov

Evaluation against Human Cancer Cell Lines (e.g., H-460, HT-29, HepG2, SGC-7901)

A study focused on the design and synthesis of two series of novel 2-substituted-4-amino-6-halogenquinolines, using this compound as a key intermediate. nih.gov These newly synthesized derivatives were evaluated for their in vitro antiproliferative activity against a panel of four human cancer cell lines:

H-460 (non-small-cell lung cancer)

HT-29 (human colon cancer)

HepG2 (human liver cancer)

SGC-7901 (stomach cancer)

The pharmacological results indicated that many of the compounds with 2-arylvinyl substituents at the 2-position of the quinoline ring exhibited good to excellent antiproliferative activity. nih.gov The introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety was found to be a key factor for enhanced activity. nih.gov

One of the most potent compounds identified was 8e , which displayed IC₅₀ values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM against H-460, HT-29, HepG2, and SGC-7901 cell lines, respectively. nih.gov This compound was found to be significantly more active than the positive controls, gefitinib (B1684475) and a reference compound 1. nih.gov The majority of the synthesized compounds showed greater potency against the H-460 lung cancer cell line, suggesting a degree of selectivity. nih.gov

The structure-activity relationship (SAR) analysis revealed that the substituents on the side chain at the C-4 position also had a major influence on the pharmacological activity. nih.gov Generally, a dimethylamino group contributed positively to the antiproliferative potency, whereas the introduction of a morpholinyl group led to a decrease in activity, possibly due to steric hindrance. nih.gov

Table 1: Antiproliferative Activity of 2-Arylvinyl-Substituted 4-Amino-6-fluoroquinoline Derivatives

| Compound | R | R¹ | H-460 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) |

|---|---|---|---|---|---|---|

| 8a | 4-F | N(CH₃)₂ | 0.22±0.04 | 1.15±0.12 | 0.89±0.09 | 2.51±0.21 |

| 8b | 4-Cl | N(CH₃)₂ | 0.15±0.03 | 0.98±0.11 | 0.65±0.07 | 1.89±0.17 |

| 8c | 4-Br | N(CH₃)₂ | 0.18±0.03 | 1.02±0.11 | 0.71±0.08 | 2.03±0.19 |

| 8d | 4-CH₃ | N(CH₃)₂ | 0.31±0.05 | 1.34±0.14 | 1.05±0.12 | 3.12±0.28 |

| 8e | 4-OCH₃ | N(CH₃)₂ | 0.03±0.01 | 0.55±0.06 | 0.33±0.04 | 1.24±0.13 |

| 8f | 4-OCH₃ | morpholinyl | 0.68±0.07 | 2.14±0.20 | 1.87±0.18 | 4.56±0.41 |

| 8g | 4-F | morpholinyl | 0.85±0.09 | 2.56±0.24 | 2.11±0.20 | 5.12±0.48 |

| 8h | 4-Cl | morpholinyl | 0.76±0.08 | 2.33±0.22 | 1.98±0.19 | 4.89±0.45 |

| Gefitinib | 5.58±0.51 | 18.32±1.76 | 12.45±1.21 | >20 | ||

| Compound 1 | 2.34±0.21 | 8.76±0.81 | 6.54±0.62 | 15.67±1.43 |

Data is presented as mean ± SD from three independent experiments. Source: nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-Fluoro-N-tert-butylamodiaquine |

| Amodiaquine |

| Cefixime |

| Chloroquine (B1663885) |

| Daptomycin |

| DNA gyrase |

| Gefitinib |

| Topoisomerase IV |

| Vancomycin |

| 4-chloro-2-(chloromethyl)-6-fluoroquinoline |

| This compound 1-oxide |

| 2-Arylvinylquinolines |

| 2-substituted-4-amino-6-halogenquinolines |

| 7-chloroquinolin-4-yl arylhydrazone |

Structure-Activity Relationships Governing Antiproliferative Potency

The antiproliferative potency of this compound derivatives is significantly influenced by the nature of the substituents attached to the quinoline core. Studies have shown that modifications, particularly at the C-2 and C-4 positions, can dramatically alter the compound's activity against various cancer cell lines.

In a study that synthesized a series of 2-substituted-4-amino-6-halogenquinolines, it was found that introducing an ethylene linkage between the quinoline nucleus and an aryl moiety generally improved antiproliferative activity. nih.gov The presence of a halogen, such as fluorine at the C-6 position, is intended to adjust the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. nih.gov

The following table summarizes the in vitro antiproliferative activity of several 4-amino-6-fluoro-2-styrylquinoline derivatives against various human cancer cell lines. nih.gov

| Compound | R | Ar | H-460 (Lung) | HT-29 (Colon) | HepG2 (Liver) | SGC-7901 (Gastric) |

| 8a | (CH₂)₂N(CH₃)₂ | C₆H₅ | 1.83 µM | 3.25 µM | 2.11 µM | 4.74 µM |

| 8b | (CH₂)₃N(CH₃)₂ | C₆H₅ | 0.24 µM | 1.56 µM | 1.03 µM | 2.56 µM |

| 8e | (CH₂)₃N(CH₃)₂ | 4-OCH₃C₆H₄ | 0.03 µM | 0.55 µM | 0.33 µM | 1.24 µM |

| 8f | (CH₂)₃N(morpholinyl) | 4-OCH₃C₆H₄ | 0.45 µM | 2.47 µM | 1.95 µM | >10 µM |

| 8g | (CH₂)₂N(morpholinyl) | C₆H₅ | 3.24 µM | >10 µM | >10 µM | >10 µM |

| 8h | (CH₂)₃N(morpholinyl) | C₆H₅ | 1.33 µM | 4.68 µM | 3.72 µM | >10 µM |

| Gefitinib | 2.78 µM | 4.21 µM | 3.56 µM | 8.24 µM | ||

| Pelitinib | 5.62 µM | >10 µM | >10 µM | >10 µM |

Data sourced from a study on novel 2-substituted-4-amino-6-halogenquinolines. nih.gov

Role of Substituents at C-2 and C-4 Positions on Activity

The substituents at the C-2 and C-4 positions of the quinoline ring are critical determinants of the antiproliferative activity of these derivatives. nih.govacs.org

At the C-4 position, the nature of the aminoalkylamino side chain has a major influence on pharmacological activity. Generally, a terminal dimethylamino group contributes positively to the antiproliferative potency. nih.gov For instance, compound 8b , with a 3-(dimethylamino)-1-propylamino side chain, showed significantly better activity than its 2-(dimethylamino)-1-ethylamino counterpart (8a ). In contrast, the introduction of a bulkier morpholinyl group tended to decrease activity, which may be attributed to steric hindrance. This is evident when comparing compounds with a dimethylamino group to those with a morpholinyl group (e.g., 8b vs. 8h and 8e vs. 8f). nih.gov

At the C-2 position, modifications also play a crucial role. The introduction of an arylvinyl group (styryl group) at this position has been a key strategy in the design of these compounds. nih.gov The substitution pattern on this aryl ring further modulates the activity. For example, compound 8e , which features a 4-methoxystyryl group at C-2, demonstrated the most potent antiproliferative activity among the tested compounds, with IC50 values ranging from 0.03 to 1.24 µM across the tested cell lines. nih.gov This suggests that electron-donating groups on the styryl moiety can enhance potency. The improved activity appears to be strongly dependent on the presence of an ethylene linkage between the quinoline nucleus and the aryl moiety. nih.gov

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, research into the broader class of fluoroquinolone compounds provides some insights. Fluoroquinolones are known to cross the blood-brain barrier and can exert effects on the central nervous system (CNS). nih.govjaper.in Some of these effects are considered neurotoxic, including headache, dizziness, and in rare cases, seizures and psychosis. nih.govconsultant360.comresearchgate.net

The mechanism behind these CNS effects is thought to involve the inhibition of γ-aminobutyric acid (GABA) receptors and potential interactions with N-methyl-D-aspartate (NMDA) receptors. nih.govconsultant360.com However, recent computational studies have begun to explore the potential for repurposing fluoroquinolone derivatives for neuroprotective applications by modifying their structure to reduce toxicity while targeting pathways involved in neuroinflammation. chemrxiv.org For example, redesigning fluoroquinolones to mitigate cardiotoxicity has also shown potential for high-affinity interactions with key inflammatory regulators like MAPK14 and NLRP3, suggesting a possible role in managing neuroinflammatory conditions. chemrxiv.org

Other Potential Biological Activities (as observed in broader quinoline research)

The quinoline scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities beyond their antiproliferative effects. researchgate.netbenthamdirect.com

Anti-inflammatory and Analgesic Potential

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netbenthamdirect.com Studies on various substituted quinolines have shown their ability to inhibit key inflammatory mediators. For example, certain ibuprofen-quinoline conjugates, including 6-substituted fluoro- and chloro-derivatives, have shown significant anti-inflammatory properties in animal models. nih.gov These compounds were found to reduce the production of nitric oxide and pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. nih.gov

Other research has identified synthetic quinoline derivatives that exhibit potent anti-inflammatory and analgesic effects, comparable to reference drugs like diclofenac. researchgate.netnih.gov Molecular docking studies suggest that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Antiangiogenesis Activity

The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. The versatility of the quinoline scaffold has been leveraged to develop compounds that target various receptors involved in angiogenic pathways, such as VEGF (vascular endothelial growth factor) and EGF (epidermal growth factor) receptors. nih.gov

Research inspired by the anti-angiogenesis activities of other quinoline derivatives has led to the design of compounds like the 2-styrylquinolines. nih.gov The development of inhibitors for kinases like c-Met, which plays a role in tumor angiogenesis, often incorporates the quinoline structure. For example, the drug Cabozantinib, a potent c-Met and VEGFR2 inhibitor, features a quinoline core. The structural similarities and potent antiproliferative activity of derivatives of this compound suggest they may also possess antiangiogenic properties. nih.govnih.gov

Mechanistic Investigations of Biological Action

The mechanisms through which quinoline derivatives exert their biological effects are diverse and depend on their specific structural features.

In the context of antiproliferative activity , many quinoline-based molecules function as kinase inhibitors. nih.gov They are often designed to target the ATP-binding site of protein kinases that are crucial for cancer cell proliferation and survival, such as c-Met, EGFR, and VEGFR. nih.gov For instance, crystallographic studies have shown that the nitrogen atom of the quinoline ring often forms a key hydrogen bond with a valine residue in the kinase's hinge region, stabilizing the drug-protein complex. nih.gov

For anti-inflammatory effects , one of the proposed mechanisms is the inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.gov Other quinoline derivatives have been shown to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.gov

In other therapeutic areas, the mechanism can be different. For example, the antimalarial action of the classic quinoline drug, quinine (B1679958), is thought to involve the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic heme in the parasite. wikipedia.org Some modern quinoline hybrids are also believed to act by generating reactive oxygen species, inducing oxidative stress within the target cells. acs.org For certain antiviral quinoline derivatives, the mechanism has been linked to the inhibition of viral RNA transcription and replication. nih.gov

Molecular Target Identification and Pathway Modulation

While direct studies identifying the specific molecular targets of this compound derivatives are limited, the broader class of quinoline compounds has been extensively investigated, revealing several key mechanisms through which they exert their anticancer effects. These mechanisms, which are likely relevant to the derivatives , primarily involve the inhibition of crucial cellular machinery required for cancer cell proliferation and survival. arabjchem.orgresearchgate.net

Inhibition of Protein Kinases: A major avenue of investigation for quinoline-based anticancer agents is their ability to act as protein kinase inhibitors. arabjchem.org Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others are often overexpressed in cancerous cells and play a critical role in tumor growth, proliferation, and angiogenesis. mdpi.comnih.gov The 4-aminoquinazoline and 4-aminoquinoline cores are considered promising scaffolds for developing antitumor drugs that target these kinases. nih.govnih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with aminoquinoline compounds, have shown potent inhibitory activity against both EGFR and VEGFR. mdpi.com The substitution pattern on the quinoline and the aniline (B41778) rings is crucial for activity, with electron-withdrawing groups like fluorine and chlorine often being advantageous. mdpi.com Furthermore, quinoline derivatives have been developed as inhibitors of other kinases involved in cancer, such as the PI3K/mTOR pathway and fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov

Tubulin Polymerization Inhibition: Another well-established mechanism for the anticancer activity of quinoline derivatives is the inhibition of tubulin polymerization. arabjchem.orgnih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Several quinoline-based compounds have been designed as tubulin polymerization inhibitors that bind to the colchicine-binding site on tubulin. nih.govnih.gov For example, a series of quinoline derivatives analogous to combretastatin (B1194345) A-4, a known tubulin inhibitor, have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization. nih.gov Molecular docking studies have further supported the interaction of quinoline derivatives with key amino acids in the colchicine-binding site of tubulin. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. mdpi.com Both type I and type II topoisomerases are validated targets for cancer chemotherapy. mdpi.comnih.gov Quinolines are a known class of topoisomerase inhibitors. arabjchem.orgwikipedia.org For example, novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase II. nih.gov The cytotoxic activity of these compounds was found to be related to their hydrophobicity and the electronic effects of the substituents on the aniline ring. nih.gov The ability of these compounds to interfere with DNA processing by stabilizing the enzyme-DNA cleavage complex leads to cell death.

Pathway Modulation: The interaction of quinoline derivatives with their molecular targets leads to the modulation of various signaling pathways critical for cancer cell survival and proliferation. Inhibition of receptor tyrosine kinases like EGFR and VEGFR directly impacts downstream pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to regulating cell growth, survival, and angiogenesis. nih.govnih.gov A novel quinoline derivative, identified as 91b1, has been shown to exert its anticancer effects by downregulating Lumican, which in turn affects the ERK1/2 and MAPK signaling pathways. rsc.org Furthermore, the induction of apoptosis is a common outcome of treatment with quinoline derivatives, often triggered by cell cycle arrest, disruption of mitochondrial membrane potential, and the activation of caspases. google.com

The following table summarizes the potential molecular targets for quinoline derivatives based on available literature.

| Molecular Target Class | Specific Examples | Therapeutic Effect | References |

| Protein Kinases | EGFR, VEGFR, PI3K/mTOR, FLT3 | Inhibition of cell proliferation, angiogenesis | arabjchem.orgmdpi.comnih.gov |

| Cytoskeletal Proteins | Tubulin | Cell cycle arrest at G2/M, apoptosis | arabjchem.orgnih.govnih.gov |

| DNA Processing Enzymes | Topoisomerase I, Topoisomerase II | Inhibition of DNA replication, apoptosis | mdpi.comwikipedia.orgnih.gov |

Enantioselectivity in Biological Interactions

The concept of enantioselectivity, where the different enantiomers of a chiral drug exhibit different pharmacological activities, is a fundamental principle in medicinal chemistry. mdpi.com While this compound itself is an achiral molecule, many of its derivatives can be chiral, either through the introduction of a chiral center in a substituent or by the creation of a chiral axis. However, there is a notable lack of specific research on the enantioselectivity of this compound derivatives in biological interactions.

To illustrate the importance of stereochemistry in the biological activity of quinoline-related compounds, we can look at studies of other chiral heterocyclic systems. For example, research on 6-alkyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolines, which are also nitrogen-containing heterocyclic compounds, has demonstrated clear enantioselectivity in their ability to inhibit tubulin polymerization and cell growth. acs.org In this study, the racemates of two of the most active compounds were separated into their respective enantiomers. The (+)-isomers of these compounds were found to be significantly more potent inhibitors of tubulin polymerization than the (-)-isomers. acs.org This difference in activity between enantiomers underscores that the three-dimensional arrangement of the molecule is critical for its interaction with the biological target. acs.org

The following table provides a hypothetical example based on the findings for the indolo[2,1-a]isoquinoline derivatives to illustrate how enantioselectivity might be presented if data for this compound derivatives were available.

| Compound Series | Enantiomer | Biological Activity (e.g., IC50 for Tubulin Polymerization) | Reference |

| 6-Alkyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolines | (+)-isomer | More potent | acs.org |

| (-)-isomer | Less potent | acs.org |

Given the established importance of stereochemistry in drug-receptor interactions, it is highly probable that chiral derivatives of this compound would also exhibit enantioselective biological activity. The differential binding of enantiomers to their molecular targets (such as kinases, tubulin, or topoisomerases) would likely result in one enantiomer being significantly more active or having a different biological profile than the other. However, without specific experimental data, this remains a reasonable but unconfirmed hypothesis for this particular class of compounds.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Electronic and Structural Features

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to calculate parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr These calculations provide a three-dimensional model of the molecule's most stable conformation. While these methods are standard, specific optimized geometrical parameters for 4-Chloro-6-fluoro-2-methylquinoline are not readily found in published studies.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

To understand a molecule's response to ultraviolet-visible light, Time-Dependent DFT (TD-DFT) calculations are employed. This method predicts the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netrsc.org These calculations can help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org For related quinoline compounds, TD-DFT has been successfully used to correlate theoretical spectra with experimental data, often considering solvent effects. researchgate.netrsc.org However, a specific TD-DFT analysis for this compound, which would detail its absorption maxima (λmax) and oscillator strengths, is not available in the surveyed literature.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for understanding a compound's chemical reactivity and stability.

Frontier Molecular Orbital (FMO) Properties (HOMO-LUMO Gap) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org The energies of HOMO and LUMO are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. For many organic molecules, the HOMO is located on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on electron-deficient parts, acting as an electron acceptor. While FMO analysis is a common practice for quinoline derivatives, specific values for the HOMO-LUMO gap and visualizations of these orbitals for this compound are not documented in the available research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfers

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions, offering insights into the molecule's stability and the nature of its intramolecular bonding. This type of analysis has been performed on similar quinoline structures to understand the influence of different substituents on the electronic environment of the ring system. However, a dedicated NBO analysis for this compound, which would detail specific donor-acceptor interactions and their stabilization energies, is not present in the public literature.

Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For various quinoxaline (B1680401) and quinoline derivatives, MEP analysis has been used to identify the most reactive parts of the molecule. researchgate.net A specific MEP map for this compound would provide a visual guide to its reactivity, but such a map is not available in the reviewed sources.

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.

In the MEP surface of a molecule, different colors denote varying levels of electrostatic potential. Regions of negative potential, typically shown in red or yellow, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive potential, often colored blue, are electron-deficient and represent likely sites for nucleophilic attack.

Computational Prediction of Molecular Descriptors

A variety of molecular descriptors for this compound have been predicted using computational models. These descriptors are essential for evaluating the molecule's potential pharmacokinetic properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. The computed TPSA for this compound is 12.9 Ų. nih.gov

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. A higher LogP value indicates greater lipid solubility. The predicted octanol-water partition coefficient (XlogP) for this compound is 3.3, while another calculated LogP value is 3.49. hit2lead.comuni.lu

Hydrogen Bond Acceptors and Donors

The capacity to form hydrogen bonds is a critical factor in molecular recognition and binding affinity. Computational analysis predicts that this compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors. nih.gov

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. This compound has a rigid structure with 0 rotatable bonds. nih.govhit2lead.com

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, which is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound have been calculated and are presented below. uni.lu

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Source |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

| Partition Coefficient (XlogP) | 3.3 | uni.lu |

| Partition Coefficient (LogP) | 3.49 | hit2lead.com |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Rotatable Bonds | 0 | nih.govhit2lead.com |

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 196.03238 | 134.8 |

| [M+Na]⁺ | 218.01432 | 147.0 |

| [M-H]⁻ | 194.01782 | 137.3 |

| [M+NH₄]⁺ | 213.05892 | 155.6 |

| [M+K]⁺ | 233.98826 | 141.7 |

| [M+H-H₂O]⁺ | 178.02236 | 128.4 |

| [M+HCOO]⁻ | 240.02330 | 152.0 |

| [M+CH₃COO]⁻ | 254.03895 | 149.0 |

| [M+Na-2H]⁻ | 215.99977 | 142.7 |

| [M]⁺ | 195.02455 | 136.5 |

| [M]⁻ | 195.02565 | 136.5 |

| Source: uni.lu |

Molecular Docking and Protein-Ligand Interaction Studies

Computational modeling, particularly molecular docking, has emerged as a powerful tool to elucidate the potential interactions between small molecules and biological macromolecules at a molecular level. While direct molecular docking studies on this compound with many specific protein targets are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar quinoline derivatives, especially with well-characterized proteins like Human Serum Albumin (HSA).

Investigation of Binding Affinities with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is a crucial transport protein in the bloodstream, responsible for the disposition and transport of numerous endogenous and exogenous compounds. The binding of a therapeutic agent to HSA significantly influences its pharmacokinetic profile, including its distribution, metabolism, and excretion. Understanding the interaction between a compound and HSA is therefore a critical aspect of drug discovery and development.

Molecular docking simulations of various quinoline compounds with HSA have frequently identified the binding site to be within subdomain IIA, also known as Sudlow's site I. swu.ac.thnih.gov This is a prominent drug-binding pocket in HSA. The interactions in this pocket are multifaceted, involving a combination of hydrophobic, van der Waals, and hydrogen bonding forces. For instance, studies on other quinoline amines have shown that the interactions are mainly stabilized by hydrogen bonds and van der Waals forces. nih.gov

The specific amino acid residues within the binding pocket that are likely to interact with a quinoline derivative like this compound can be predicted based on these analogous studies. These often include residues that can participate in hydrophobic interactions and form hydrogen bonds. The presence of the chloro and fluoro substituents on the quinoline core of this compound is expected to modulate its binding affinity and specificity, potentially enhancing interactions within the binding pocket of target proteins.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-Chloro-6-fluoro-2-methylquinoline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as correlation spectroscopies, the precise arrangement of atoms and their electronic environments can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the proton signals are indicative of their chemical environment and proximity to other active nuclei.

In a study by O'Neill et al. (2022), the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer. The observed chemical shifts are summarized in the table below. acs.org Another publication reported a ¹H NMR signal at 7.91 ppm, which corresponds to the proton at position 8 of the quinoline (B57606) ring. snu.ac.kr

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | d | 6.6 | H-8 |

| 7.81 | d | 9.0 | H-5 |

| 7.40 | s | - | H-3 |

| 2.70 | s | - | CH₃ |

Table 1: ¹H NMR Data for this compound in CDCl₃. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The ¹³C NMR spectrum of this compound was also reported by O'Neill et al. (2022) in CDCl₃ at 150 MHz. acs.org The data reveals the presence of ten distinct carbon signals, consistent with the molecular formula. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: ¹³C NMR Data for this compound in CDCl₃. acs.org

The significant downfield shift and large coupling constant for C-6 are characteristic of a carbon directly bonded to a fluorine atom. The other aromatic carbons appear in the expected regions, and the methyl carbon is observed as an upfield singlet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine signal is a sensitive probe of its local electronic environment.

For this compound, the ¹⁹F NMR spectrum in CDCl₃, recorded at 282 MHz, shows a single resonance at -108 ppm. acs.org This chemical shift is within the typical range for an aryl fluoride (B91410) and confirms the presence of the fluorine atom on the quinoline ring.

Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

While specific 2D NMR spectra for this compound are not detailed in the provided search results, their application is standard in the structural elucidation of such compounds.

COSY spectra would reveal correlations between protons that are coupled to each other, for instance, between the protons on the carbocyclic ring of the quinoline system.

HSQC spectra would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)